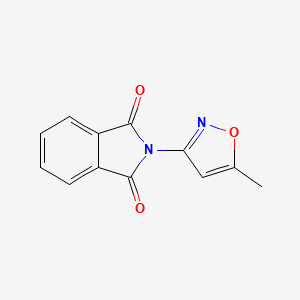

2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione

CAS No.: 91377-59-2

Cat. No.: VC6252340

Molecular Formula: C12H8N2O3

Molecular Weight: 228.207

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91377-59-2 |

|---|---|

| Molecular Formula | C12H8N2O3 |

| Molecular Weight | 228.207 |

| IUPAC Name | 2-(5-methyl-1,2-oxazol-3-yl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C12H8N2O3/c1-7-6-10(13-17-7)14-11(15)8-4-2-3-5-9(8)12(14)16/h2-6H,1H3 |

| Standard InChI Key | MEPXCSBNWRSVLX-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)N2C(=O)C3=CC=CC=C3C2=O |

Introduction

Chemical Identity and Structural Features

Molecular and Crystallographic Properties

The compound’s molecular formula is C₁₂H₈N₂O₃, with an average molecular mass of 228.207 g/mol and a monoisotopic mass of 228.053492 g/mol . Its IUPAC name, 2-(5-methyl-1,2-oxazol-3-yl)-1H-isoindole-1,3(2H)-dione, reflects the fusion of an isoindoline-1,3-dione core (a bicyclic structure with two ketone groups) and a 5-methylisoxazole ring at the 2-position. While no direct crystallographic data for this compound are available, analogous phthalimide derivatives exhibit planar aromatic systems with bond lengths and angles consistent with conjugated π systems. For example, in related sulfoximine derivatives, bond lengths for S–N bonds range from 1.484–1.514 Å, and angles such as N–S–N deviate from ideal tetrahedral geometry due to steric effects .

Infrared (IR) Spectroscopy

The IR spectrum of similar isoindoline-1,3-dione derivatives typically shows strong absorptions for C=O stretches at ~1670–1780 cm⁻¹, aromatic C=C stretches at ~1460–1595 cm⁻¹, and N–H bending vibrations (if present) at ~1530–1595 cm⁻¹ . For the 5-methylisoxazole moiety, asymmetric and symmetric C–H stretches of the methyl group would appear near 2965 cm⁻¹ and 2837 cm⁻¹, respectively .

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic protons of the phthalimide ring are expected as multiplets in the δ 7.4–8.1 ppm range. The methyl group on the isoxazole ring would resonate as a singlet near δ 2.5 ppm, while the isoxazole proton (position 4) may appear as a singlet at δ 6.5–7.0 ppm .

-

¹³C NMR: Key signals include the carbonyl carbons (δ ~164–167 ppm), aromatic carbons (δ ~120–135 ppm), and the methyl carbon (δ ~12–15 ppm) .

Mass Spectrometry

The molecular ion peak at m/z 228.05 (M⁺) would dominate the spectrum, with fragmentation patterns likely involving loss of the isoxazole moiety (C₄H₅NO, 99 g/mol) or the phthalimide group (C₈H₅O₂, 133 g/mol) .

Synthetic Approaches

General Strategies for Isoindoline-1,3-dione Derivatives

The synthesis of phthalimide derivatives commonly involves the condensation of phthalic anhydride with primary amines . For 2-(5-methylisoxazol-3-yl)isoindoline-1,3-dione, the reaction likely proceeds via nucleophilic substitution between phthalic anhydride and 5-methyl-3-aminoisoxazole (Fig. 1):

Figure 1: Proposed synthesis route for 2-(5-methylisoxazol-3-yl)isoindoline-1,3-dione .

Optimization and Challenges

-

Temperature and Solvent: Reactions are typically conducted under reflux in aprotic solvents like toluene or dimethylformamide (DMF) .

-

Catalysts: Acid catalysts (e.g., sulfuric acid) may accelerate the reaction .

-

Yield and Purity: Crude products are often recrystallized from ethanol or acetone, with yields for analogous compounds ranging from 60–85% .

Biological Activities and Structure-Activity Relationships (SAR)

Antimicrobial Activity

Isoindoline-1,3-dione derivatives with heterocyclic substituents demonstrate broad-spectrum antimicrobial activity. In a study of 30 derivatives, compounds with 1,3,4-thiadiazole moieties exhibited superior activity compared to aniline-substituted analogs . The 5-methylisoxazole group, with its rigid heterocyclic structure, could improve membrane permeability and target engagement.

Neuropharmacological Applications

Hybrids of isoindoline-1,3-dione and pyridinium groups have been explored as acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease . The electron-deficient phthalimide core may interact with the AChE catalytic site, while the isoxazole ring could modulate bioavailability.

Computational and Mechanistic Insights

Density Functional Theory (DFT) Studies

DFT calculations on analogous compounds reveal:

-

HOMO-LUMO Gaps: Narrow gaps (e.g., 3.5–4.2 eV) correlate with high reactivity and charge-transfer capacity .

-

Molecular Electrostatic Potential (MEP): Nucleophilic regions localize around the phthalimide carbonyl oxygens, facilitating hydrogen bonding with biological targets .

Molecular Docking

Docking studies of similar compounds into the InhA enzyme (PDB: 1BVR) show binding modes stabilized by:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume